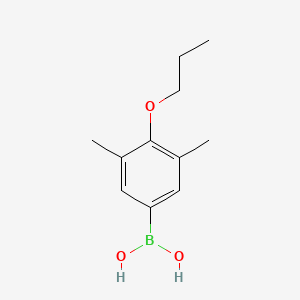
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
説明
“(3,5-Dimethyl-4-propoxyphenyl)boronic acid” is an organic compound with the empirical formula C11H17BO3 . It is widely used in the biomedical industry and shows great potential in the development of therapeutic drugs for various diseases, including cancer, diabetes, and inflammation .
Molecular Structure Analysis
The molecular weight of “(3,5-Dimethyl-4-propoxyphenyl)boronic acid” is 208.06 g/mol . The InChI string isInChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 . Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .科学的研究の応用
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
(3,5-Dimethyl-4-propoxyphenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This method is widely used due to its mild reaction conditions and tolerance of various functional groups.
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, boronic acids are recognized for their role in the development of new therapeutic agents . The introduction of a boronic acid moiety into bioactive compounds can modify their selectivity, physicochemical, and pharmacokinetic properties. This has led to the discovery of drugs like bortezomib, a proteasome inhibitor used in cancer therapy. The boronic acid group in such drugs often plays a crucial role in binding to the biological target.
Material Science: Sensing Applications
Boronic acids, including (3,5-Dimethyl-4-propoxyphenyl)boronic acid , are used to create materials for sensing applications . They can interact with diols and Lewis bases, making them suitable for the detection of sugars and other diol-containing biomolecules. This property is harnessed in the development of sensors that can detect glucose levels in diabetic patients or environmental monitoring of pollutants.
Biochemistry: Neutron Capture Therapy
In biochemistry, boronic acids are explored as boron carriers for neutron capture therapy , a targeted cancer treatment. Boronic acids can be designed to accumulate in malignant cells, and upon exposure to neutrons, they undergo a reaction that releases lethal radiation within the tumor, sparing healthy tissue.
Environmental Science: Pollutant Detection
Environmental science benefits from the use of boronic acids in the detection and measurement of environmental pollutants . Their ability to form reversible covalent bonds with diols allows for the development of materials that can capture and quantify substances like catechols, which are indicators of various types of pollution.
Agricultural Science: Crop Protection and Monitoring
While specific applications of (3,5-Dimethyl-4-propoxyphenyl)boronic acid in agricultural science are not directly cited, boronic acids, in general, have potential uses in crop protection and monitoring . Their sensing capabilities could be adapted to detect plant diseases or the presence of certain pests, aiding in the timely application of treatments to protect crops.
作用機序
Target of Action
Boronic acids, including (3,5-dimethyl-4-propoxyphenyl)boronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura coupling reactions, (3,5-Dimethyl-4-propoxyphenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathways affected by (3,5-Dimethyl-4-propoxyphenyl)boronic acid are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura coupling reaction, facilitated by (3,5-Dimethyl-4-propoxyphenyl)boronic acid, allows for the creation of complex organic compounds through the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of (3,5-Dimethyl-4-propoxyphenyl)boronic acid’s action are largely dependent on the specific reaction conditions and the other compounds involved in the reaction. In general, the compound’s involvement in Suzuki-Miyaura coupling reactions leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Dimethyl-4-propoxyphenyl)boronic acid. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . .
特性
IUPAC Name |
(3,5-dimethyl-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPZUFVQLUFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584429 | |
| Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
CAS RN |
357611-51-9 | |
| Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)



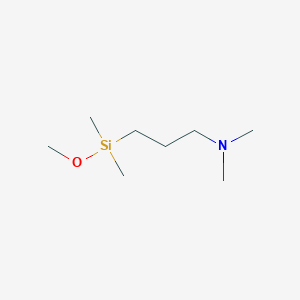
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
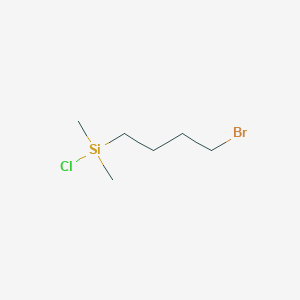
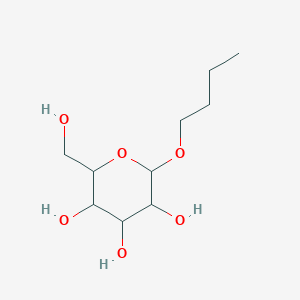

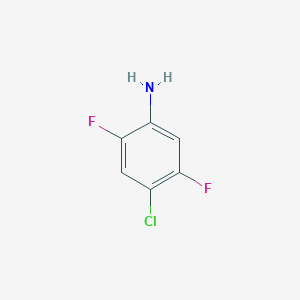

![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)